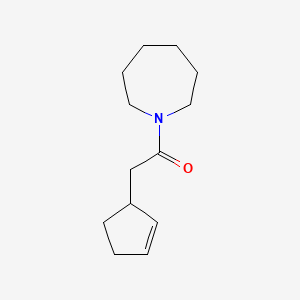![molecular formula C15H22N2O2 B7515611 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone, also known as CPI-169, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression and are involved in various cellular processes such as cell growth, differentiation, and inflammation. The inhibition of BET proteins has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and other disorders.
Mechanism of Action
BET proteins are involved in the regulation of gene expression through their ability to bind to acetylated lysine residues on histones, which are important components of chromatin. By inhibiting the binding of BET proteins to chromatin, 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone disrupts the expression of genes involved in cell growth and survival, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to inhibit the expression of several oncogenes and cytokines involved in cancer progression and inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in preclinical models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has several advantages for laboratory experiments, including its high potency and selectivity for BET proteins. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its relatively low solubility and stability, which can affect its bioavailability and potency.
Future Directions
There are several future directions for the research and development of 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone. One potential application is in the treatment of cancer, either as a monotherapy or in combination with other anticancer agents. Further studies are needed to determine the optimal dosing and treatment schedule for this compound in different types of cancer. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Future studies should focus on the efficacy and safety of this compound in preclinical models of these diseases. Finally, there is a need for the development of more potent and selective BET inhibitors with improved pharmacokinetic properties and reduced toxicity.
Synthesis Methods
The synthesis of 2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone involves several steps, starting with the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. The adduct is then converted to the corresponding alcohol, which is further transformed into the desired ketone using standard organic chemistry techniques. The final step involves the introduction of the piperazine moiety through a coupling reaction with the appropriate amine.
Scientific Research Applications
2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone has been extensively studied in preclinical models for its potential therapeutic applications. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. It has also been shown to enhance the efficacy of other anticancer agents such as chemotherapy and immunotherapy.
properties
IUPAC Name |
2-cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-14(11-12-3-1-2-4-12)16-7-9-17(10-8-16)15(19)13-5-6-13/h1,3,12-13H,2,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESMDSHEXKUVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)


![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)


![N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)

![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)

